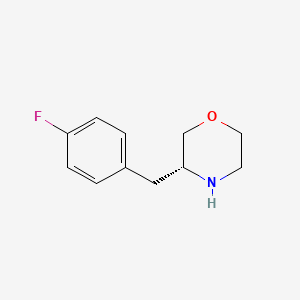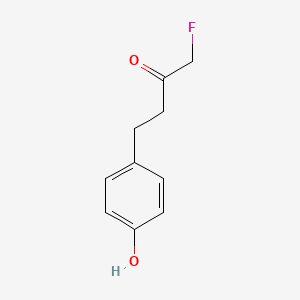![molecular formula C6H7N5 B15235062 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formamide under reflux conditions . Another approach includes the use of substituted acrylic acids and amidines in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation.
作用机制
The mechanism of action of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
Similar Compounds
- 4-aminopyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-d]pyrimidine, 4-amino-
- Pyrazoloadenine
- 4-Aminopyrazolopyrimidine
Uniqueness
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDKs and other molecular targets makes it a promising candidate for therapeutic applications .
属性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H3,7,8,9,10,11) |
InChI 键 |
KCFKVTWZWZZMEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NNC2=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)


![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)

![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)

